5-(1-Propynyl)-2'-deoxycytidine
CAS No.: 117693-24-0
Cat. No.: VC20851676
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117693-24-0 |
---|---|
Molecular Formula | C12H15N3O4 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
Standard InChI | InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
Standard InChI Key | ZRFXOICDDKDRNA-IVZWLZJFSA-N |
Isomeric SMILES | CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES | CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Canonical SMILES | CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Chemical Structure and Properties
5-(1-Propynyl)-2'-deoxycytidine (CAS No. 117693-24-0) is a modified nucleoside characterized by a propyne group attached at the C-5 position of the cytosine base. This nucleoside analog maintains the deoxyribose sugar component of natural deoxycytidine while incorporating the critical propyne modification that substantially alters its biochemical properties and interactions with nucleic acids. The propyne group introduces planarity with respect to the heterocyclic base, significantly improving the compound's ability to participate in base stacking interactions .
The molecule possesses a molecular formula of C12H15N3O4 with a corresponding molecular weight of 265.26 g/mol. Its IUPAC name is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one, which thoroughly describes its structural components and stereochemistry. The compound is also known by the synonym 2'-deoxy-5-propynylcytidine, often abbreviated in scientific literature as pdC, though following the user's guidelines, we will continue to use the full name throughout this report .
Chemical Identification Data
The table below provides comprehensive chemical identification information for 5-(1-Propynyl)-2'-deoxycytidine:
Parameter | Value |
---|---|
CAS No. | 117693-24-0 |
Molecular Formula | C12H15N3O4 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
Standard InChIKey | ZRFXOICDDKDRNA-IVZWLZJFSA-N |
Isomeric SMILES | CC#CC1=CN(C(=O)N=C1N)[C@H]2CC@@HO |
Canonical SMILES | CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
PubChem Compound ID | 10029973 |
Structural Characteristics
Synthesis and Applications in Oligonucleotide Chemistry
The synthesis of 5-(1-Propynyl)-2'-deoxycytidine typically involves chemical modifications to the cytosine base to introduce the propyne group. While the specific synthetic pathways can vary, they generally focus on targeted modification at the C-5 position while preserving the integrity of the nucleoside structure. The compound has become commercially available as phosphoramidite derivatives for use in automated oligonucleotide synthesis, facilitating its incorporation into research workflows .
Integration into Oligonucleotides
Research laboratories and commercial entities have developed methods to incorporate 5-(1-Propynyl)-2'-deoxycytidine into oligonucleotides using standard phosphoramidite chemistry. Glen Research, for example, offers phosphoramidite versions of this modified nucleoside for oligonucleotide synthesis . The integration of this compound into oligonucleotides enables the creation of modified DNA strands with enhanced binding properties and potential therapeutic applications.
Product Form | Catalog Reference | Typical Applications |
---|---|---|
5-(1-Propynyl)-2'-deoxycytidine-CE Phosphoramidite | 10-1014-90 (100 μmole) | Oligonucleotide synthesis |
5-(1-Propynyl)-2'-deoxycytidine-lcaa-CPG 500 | 20-2014-01 (0.1g) | Solid-phase synthesis |
5-(1-Propynyl)-2'-deoxycytidine columns | Various sizes | Automated synthesis |
Biophysical Properties and Duplex Stability
One of the most significant characteristics of 5-(1-Propynyl)-2'-deoxycytidine is its ability to enhance the stability of nucleic acid duplexes. When incorporated into oligonucleotides, this modified nucleoside increases the thermal stability (Tm) of DNA-DNA and DNA-RNA duplexes substantially compared to unmodified sequences .
Enhanced Duplex Thermal Stability
Research has demonstrated that incorporation of 5-(1-Propynyl)-2'-deoxycytidine into oligonucleotides increases the melting temperature by approximately 1.5°C per modification when forming duplexes . This enhanced stability stems from two primary factors: improved base stacking due to the planar propyne group and increased hydrophobicity contributing to stronger non-polar interactions within the duplex structure . The thermal stability enhancement creates oligonucleotides with significantly higher binding affinities for their targets.
Mismatch Discrimination Enhancement
A particularly valuable property of 5-(1-Propynyl)-2'-deoxycytidine is its ability to enhance mismatch penalties in DNA:RNA duplexes. UV melting experiments have shown that C5-(1-propynyl)ation significantly increases the thermodynamic stability of Watson-Crick paired DNA:RNA duplexes by an average of 8.2 kcal/mol at 37°C . Furthermore, penalties for mismatches involving 5-(1-Propynyl)-2'-deoxycytidine (such as with adenine or cytosine) are enhanced by approximately 2.9 kcal/mol compared to unmodified nucleosides . This increased selectivity makes oligonucleotides containing 5-(1-Propynyl)-2'-deoxycytidine particularly valuable for applications requiring high sequence specificity.
Table 3: Thermodynamic Effects of 5-(1-Propynyl)-2'-deoxycytidine Incorporation
Parameter | Unmodified Oligonucleotides | 5-(1-Propynyl)-Modified Oligonucleotides |
---|---|---|
Tm Increase per Modification | - | ~1.5°C |
Average Thermodynamic Stability Enhancement | - | 8.2 kcal/mol at 37°C |
Mismatch Penalty Enhancement | - | ~2.9 kcal/mol |
Maximum Single Mismatch Penalty | ~7 kcal/mol | Up to 10 kcal/mol |
Applications in Antisense Technology
The unique properties of 5-(1-Propynyl)-2'-deoxycytidine have made it particularly valuable in antisense oligonucleotide technology, where high-affinity binding to target RNA sequences is essential for effective gene regulation .
Enhanced Gene Expression Inhibition
Research conducted at Gilead Sciences demonstrated that oligonucleotides containing C-5 propyne modifications, including 5-(1-Propynyl)-2'-deoxycytidine, could effectively inhibit gene expression at very low concentrations (as low as 0.05 μM) . In controlled assay systems designed to measure antisense activity without interference from cellular uptake or intranuclear degradation, 5-(1-Propynyl)-modified phosphorothioate oligonucleotides showed remarkable efficacy . The modified phosphorothioate oligonucleotides were approximately 50 times more effective than corresponding phosphodiester oligonucleotides, likely due to increased nuclease resistance combined with enhanced target binding .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-(1-Propynyl)-2'-deoxycytidine, it is valuable to compare it with structurally related compounds, including both natural nucleosides and other modified variants.
Comparison with Natural and Methylated Nucleosides
5-(1-Propynyl)-2'-deoxycytidine shows significant advantages over natural deoxycytidine and 5-methyl-2'-deoxycytidine in terms of duplex stability. While 5-methyl-2'-deoxycytidine increases thermal stability by approximately 1.3°C per substitution in duplexes (and 1.7°C in triplexes), 5-(1-Propynyl)-2'-deoxycytidine provides a superior increase of approximately 1.5°C per substitution . This improvement is attributed to the enhanced hydrophobicity and planar structure of the propyne group compared to the methyl group.
Comparison with Other Propynyl Derivatives
Research has also examined the properties of other propynyl-modified nucleosides, such as 5-(1-propynyl)-2'-deoxyuridine (pdU). Both pdC and pdU enhance duplex stability, with pdU increasing thermal stability by approximately 1.7°C per substitution . The comparison between these compounds provides insight into the structure-activity relationships of propynyl modifications across different nucleoside bases.
Nucleoside Variant | Tm Increase per Substitution (Duplex) | Tm Increase per Substitution (Triplex) |
---|---|---|
Natural deoxycytidine | - | - |
5-methyl-2'-deoxycytidine | +1.3°C | +1.7°C |
5-(1-Propynyl)-2'-deoxycytidine | +1.5°C | Destabilizing |
5-(1-propynyl)-2'-deoxyuridine | +1.7°C | Stabilizing |
5-propynyl-2'-O-allyl-cytidine | +2.0°C (RNA targets) | Not reported |
Combination with Other Modifications
Research has also explored combinations of modifications, such as 5-propynyl-2'-O-allyl derivatives (paU and paC). These compounds showed enhanced binding to RNA targets, with thermal stability increases of 1.7°C per paU residue and 2.0°C per paC residue . These findings indicate that the propynyl modification can work synergistically with other nucleoside modifications to further enhance desired properties.
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